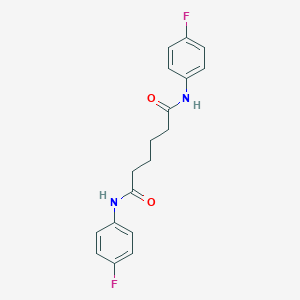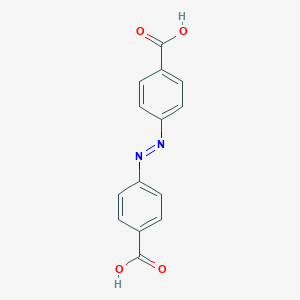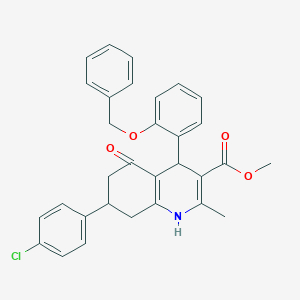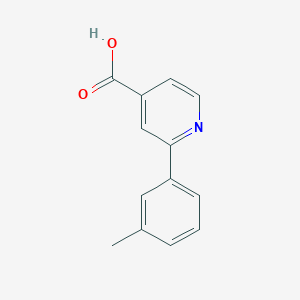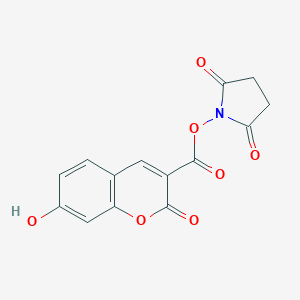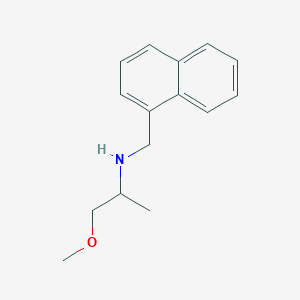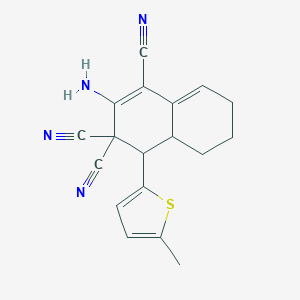
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMT-130 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields.
Wirkmechanismus
The mechanism of action of AMT-130 involves the use of small interfering RNA (siRNA) to silence the huntingtin gene. This is achieved by the delivery of AMT-130 to the target cells, where it binds to the messenger RNA (mRNA) that is produced by the huntingtin gene. This binding prevents the mRNA from being translated into the huntingtin protein, which is responsible for the development of Huntington's disease.
Biochemical and Physiological Effects:
AMT-130 has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields. These effects include the silencing of the huntingtin gene, as well as the potential to target other genes that are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMT-130 in lab experiments is its specificity. AMT-130 has been found to specifically target the huntingtin gene, which reduces the risk of off-target effects. However, one of the limitations of using AMT-130 is the difficulty in delivering it to the target cells. This requires the use of specialized delivery systems, which can be challenging to develop and optimize.
Zukünftige Richtungen
There are many future directions for research on AMT-130. One potential direction is the development of more efficient delivery systems for the compound. This could involve the use of nanoparticles or other advanced drug delivery systems. Another direction is the exploration of the potential applications of AMT-130 in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of AMT-130 in humans, which will be critical for its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of AMT-130 involves a multi-step process that includes the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3-carbonyl chloride. This is then reacted with 2-amino-4-(trifluoromethyl)phenylacetonitrile to form the intermediate product, which is then reacted with 1,3-cyclohexanedione to form AMT-130.
Wissenschaftliche Forschungsanwendungen
AMT-130 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of gene therapy. AMT-130 has been found to be effective in silencing the huntingtin gene, which is responsible for the development of Huntington's disease. This has led to the development of AMT-130 as a potential treatment for this debilitating disease.
Eigenschaften
CAS-Nummer |
5650-95-3 |
|---|---|
Molekularformel |
C18H16N4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C18H16N4S/c1-11-6-7-15(23-11)16-13-5-3-2-4-12(13)14(8-19)17(22)18(16,9-20)10-21/h4,6-7,13,16H,2-3,5,22H2,1H3 |
InChI-Schlüssel |
LQEJIBRSVQNUMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Kanonische SMILES |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)



